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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of Papulacandin C, a
member of the papulacandin family of antifungal agents. These compounds are of significant
interest due to their potent in vitro activity against various fungal pathogens, including Candida
albicans. The papulacandins function by inhibiting the (1,3)-B-D-glucan synthase, an essential
enzyme for fungal cell wall biosynthesis, making it a prime target for antifungal drug
development.

The synthetic strategy presented herein is based on the convergent total synthesis of the
closely related Papulacandin D, pioneered by the research groups of Denmark and Barrett. The
synthesis involves the construction of a common spirocyclic C-arylglycopyranoside core,
followed by the attachment of the specific fatty acid side chains that characterize
Papulacandin C.

l. Retrosynthetic Analysis

The retrosynthetic analysis for Papulacandin C involves disconnecting the two fatty acid side
chains from the core spirocyclic diglycoside. The core itself is further broken down into a
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functionalized aryl iodide and a protected glucal derivative. This strategy allows for a modular
and convergent synthesis.
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Caption: Retrosynthetic analysis of Papulacandin C.

Il. Synthesis of the Spirocyclic Core

The synthesis of the papulacandin spirocyclic core is a key feature of the overall strategy and
has been extensively studied. The following protocol is a summary of the key transformations
established in the literature.

A. Key Transformations and Data
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. Reagents and .
Step Reaction L Yield (%) Reference
Conditions

Protection of D-

1 Ac20, Pyridine 95 [1][2]
glucal
o TBDMSCI,
2 Silylation ) 92 [11[2]
Imidazole, DMF
Lithiation and t-BuLi, THF; then
3 I : 85 [1]
Silylation Me2SiHCI
RuClz(p-
Oxidation to [ (P
4 ) cymene)]z, H20, 81 [1]
Silanol
CHsCN
3,5-
Synthesis of Aryl Dihydroxybenzoi
5 ) ) ) ~60 (overall) [11[2]
lodide ¢ acid (multi-
step)
Palladium- Pdz(dba)s, NaOt-
6 catalyzed Cross-  Bu, Toluene, 50 82 [11[2]
Coupling °C
7 Deprotection TBAF, THF 96 [1]
m-CPBA,

) o 77 (over two
8 Spiroketalization NaHCOs, [3]

steps)
CH2Clz; then HCI

B. Experimental Protocols

Step 6: Palladium-catalyzed Cross-Coupling

To a solution of the glucal silanol (1.0 equiv) and the aryl iodide (1.2 equiv) in toluene is added
Pdz(dba)s (0.05 equiv) and NaOt-Bu (2.0 equiv). The reaction mixture is degassed and heated
to 50 °C for 4-6 hours until the starting materials are consumed (monitored by TLC). The
reaction is then cooled to room temperature, diluted with ethyl acetate, and washed with
saturated aqueous NH4Cl and brine. The organic layer is dried over NazSOu4, filtered, and
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concentrated under reduced pressure. The crude product is purified by silica gel
chromatography to afford the coupled product.

Step 8: Spiroketalization

To a solution of the coupled product (1.0 equiv) in CH2Clz at 0 °C is added NaHCOs (3.0 equiv)
followed by m-CPBA (1.5 equiv). The reaction is stirred at 0 °C for 1 hour and then allowed to
warm to room temperature overnight. The reaction is quenched with saturated aqueous
NazS203 and the layers are separated. The aqueous layer is extracted with CHz2Clz, and the
combined organic layers are washed with saturated aqueous NaHCOs and brine, dried over
Naz=SO0s, filtered, and concentrated. The crude epoxide is then dissolved in CHCIs and treated
with a catalytic amount of HCI. The reaction is stirred at room temperature for 1 hour, then
guenched with saturated aqueous NaHCOs. The product is extracted with CH2Clz, dried, and
purified by silica gel chromatography to yield the spiroketal core.

lll. Synthesis of Papulacandin C Side Chains

Papulacandin C is distinguished from other papulacandins by its two unique fatty acid side
chains attached at the C-3 and C-6' positions. The structures of these side chains were
elucidated by Traxler et al. in 1980.

e C-3 Acyl Group: (10'R)-10'-hydroxy-8'-methyl-6',8'-decadienoic acid
e C-6'Acyl Group: (2E,42)-deca-2,4-dienoic acid

The synthesis of these specific fatty acids is a prerequisite for the final assembly of
Papulacandin C.

A. Synthesis of (10'R)-10'-hydroxy-8'-methyl-6',8'-
decadienoic acid

A detailed synthetic protocol for this chiral hydroxy fatty acid is not readily available in the initial
search results and would require a dedicated multi-step synthesis, likely involving asymmetric
reactions to establish the stereocenter.

B. Synthesis of (2E,4Z)-deca-2,4-dienoic acid
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The synthesis of (2E,42)-dienoic acids has been reported in the literature, often employing
stereoselective Wittig-type reactions or other coupling methodologies.

IV. Final Assembly of Papulacandin C

The final stage of the total synthesis involves the esterification of the spirocyclic core with the
two synthesized fatty acid side chains. This requires selective protection and deprotection of
the hydroxyl groups on the sugar moieties to direct the acylation to the desired positions.

A. Proposed Esterification Protocol

o Selective Protection: The hydroxyl groups at positions other than C-3 and C-6' of the
spirocyclic core are protected using appropriate protecting groups (e.g., silyl ethers).

« First Esterification (C-3): The free hydroxyl group at the C-3 position is esterified with the
protected (10'R)-10-hydroxy-8'-methyl-6',8'-decadienoic acid using a suitable coupling
reagent such as DCC/DMAP or by forming a mixed anhydride.

o Selective Deprotection: The protecting group at the C-6' position is selectively removed.

» Second Esterification (C-6'): The newly freed hydroxyl group at the C-6' position is then
acylated with (2E,4Z)-deca-2,4-dienoic acid.

o Global Deprotection: All remaining protecting groups are removed under appropriate
conditions to yield Papulacandin C.

V. Workflow Diagram
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Caption: Overall workflow for the total synthesis of Papulacandin C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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